molecular formula C15H11BrO4 B12556018 Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- CAS No. 147067-67-2

Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy-

Cat. No.: B12556018
CAS No.: 147067-67-2
M. Wt: 335.15 g/mol
InChI Key: ZBQNLZNSAMJMBU-UHFFFAOYSA-N
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Description

Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- is an organic compound that belongs to the class of substituted benzaldehydes This compound features a benzaldehyde core substituted with benzoyloxy, bromo, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- can be achieved through a multi-step process involving the introduction of the benzoyloxy, bromo, and methoxy groups onto the benzaldehyde core. One common method involves the following steps:

    Methoxylation: The methoxy group can be introduced by reacting the brominated benzaldehyde with sodium methoxide in methanol.

    Benzoylation: The benzoyloxy group can be introduced by reacting the methoxylated product with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in the presence of a base.

Major Products Formed

    Oxidation: 5-(Benzoyloxy)-3-bromo-2-methoxybenzoic acid.

    Reduction: 5-(Benzoyloxy)-3-bromo-2-methoxybenzyl alcohol.

    Substitution: 5-(Benzoyloxy)-3-amino-2-methoxybenzaldehyde or 5-(Benzoyloxy)-3-thio-2-methoxybenzaldehyde.

Scientific Research Applications

Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, simpler in structure without the additional substituents.

    3-Bromo-2-methoxybenzaldehyde: Lacks the benzoyloxy group.

    5-(Benzoyloxy)benzaldehyde: Lacks the bromo and methoxy groups.

Uniqueness

Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- is unique due to the combination of substituents, which can impart distinct chemical and biological properties

Properties

CAS No.

147067-67-2

Molecular Formula

C15H11BrO4

Molecular Weight

335.15 g/mol

IUPAC Name

(3-bromo-5-formyl-4-methoxyphenyl) benzoate

InChI

InChI=1S/C15H11BrO4/c1-19-14-11(9-17)7-12(8-13(14)16)20-15(18)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

ZBQNLZNSAMJMBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)OC(=O)C2=CC=CC=C2)C=O

Origin of Product

United States

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